2-Amino-1-phenylethanol
Overview
Description
2-Amino-1-phenylethanol is an organic compound with the molecular formula C8H11NO. It is a white solid with a melting point of 56-58°C and a boiling point of 160°C at 17 mmHg . This compound is known for its aromatic properties and is soluble in water and many organic solvents . It is also referred to as alpha-(aminomethyl)benzyl alcohol and DL-beta-hydroxyphenethylamine .
Scientific Research Applications
2-Amino-1-phenylethanol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-phenylethanol, also known as phenylethanolamine, is the NMDA receptor , a type of glutamate receptor . This receptor plays a vital role in neuronal function . Other targets include Catechol O-methyltransferase enzyme , Voltage-dependent T-type calcium channel subunit alpha-1I , Interferon alpha/beta receptor 2 , and Cytochrome P450 3A4 enzyme .
Mode of Action
Phenylethanolamine acts as an agonist of the NMDA receptor . This means it binds to this receptor and activates it. The activation of the NMDA receptor facilitates the influx of calcium ions into the cell . This influx initiates a multitude of intracellular signaling pathways .
Biochemical Pathways
The activation of the NMDA receptor by phenylethanolamine triggers several downstream effects in the biochemical pathways. These include the initiation of intracellular signaling pathways that play a vital role in neuronal function . .
Pharmacokinetics
The pharmacokinetics of phenylethanolamine, after intravenous administration to dogs, were studied and found to follow the “two-compartment model”, with T 1/2 (α) ≃ 6.8 mins and T 1/2 (β) ≃ 34.2 mins . The “plasma half-life” of phenylethanolamine was therefore about 30 minutes .
Result of Action
The activation of the NMDA receptor by phenylethanolamine and the subsequent influx of calcium ions into the cell initiate several intracellular signaling pathways . These pathways play a crucial role in neuronal function . .
Action Environment
The action, efficacy, and stability of phenylethanolamine can be influenced by various environmental factors. For instance, the compound is a combustible solid and should be stored away from heat sources . It is soluble in water , which could influence its distribution in the body. Furthermore, it should be handled with care to avoid skin and eye contact, and inhalation . It is recommended to use it only outdoors or in a well-ventilated area .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Amino-1-phenylethanol plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It is an intermediate in the manufacturing of pressor amines and is used as a topical vasoconstrictor . The compound interacts with several enzymes and proteins, including phenylethanolamine N-methyltransferase, which converts norepinephrine to epinephrine . This interaction is essential for the regulation of catecholamine levels in the body. Additionally, this compound has been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by interfering with biofilm formation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an agonist of the NMDA receptor, a glutamate receptor, facilitating the influx of calcium ions into the cell and initiating multiple intracellular signaling pathways . This action plays a vital role in neuronal function. Furthermore, this compound has demonstrated inhibitory effects on the growth of MRSA by disrupting biofilm formation and down-regulating related genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. As an agonist of the NMDA receptor, it facilitates calcium ion influx, which triggers intracellular signaling pathways crucial for neuronal function . Additionally, it inhibits the growth of MRSA by interfering with biofilm formation and down-regulating genes associated with biofilm production . These interactions highlight the compound’s potential as a therapeutic agent in treating bacterial infections and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to oxidizing agents, acids, acid chlorides, and acid anhydrides . Long-term studies have shown that this compound can maintain its inhibitory effects on MRSA biofilm formation over extended periods . Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit MRSA growth without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of catecholamines. It interacts with enzymes such as phenylethanolamine N-methyltransferase, which converts norepinephrine to epinephrine . This interaction is crucial for maintaining the balance of catecholamines in the body. Additionally, the compound has been shown to affect amino acid pathways, altering metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in multiple cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These factors play a significant role in determining the compound’s efficacy in various biochemical and therapeutic applications.
Preparation Methods
2-Amino-1-phenylethanol can be synthesized through several methods:
Opening of Styrene Oxide with Ammonia: This method involves the reaction of styrene oxide with ammonia to produce this compound.
Reduction of Mandelamide: Mandelamide can be reduced to yield this compound.
Resolution of Racemic Mixture: The racemic mixture of this compound can be resolved using di-O-p-toluoyltartaric acid to obtain optically pure compounds.
Chiral Oxaborolidine Catalyzed Borane Reduction: This method involves the reduction of phenacyl chloride using a chiral oxaborolidine catalyst, followed by reaction with ammonium hydroxide.
Chemical Reactions Analysis
2-Amino-1-phenylethanol undergoes various chemical reactions:
Oxidation: It can be oxidized to form 2-aminoacetophenone.
Reduction: The compound can be reduced to form phenethylamine.
Substitution: It can undergo substitution reactions, such as acylation, to form derivatives.
Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation, borane for reduction, and various acids for resolution . Major products formed from these reactions include 2-aminoacetophenone and phenethylamine .
Comparison with Similar Compounds
2-Amino-1-phenylethanol can be compared with other similar compounds such as:
2-Amino-1-propanol: This compound has a similar structure but lacks the phenyl group, making it less aromatic.
2-Amino-3-phenyl-1-propanol: This compound has an additional carbon in the chain, which affects its reactivity and solubility.
2-Aminoacetophenone: This compound is an oxidized form of this compound and has different chemical properties.
The uniqueness of this compound lies in its aromatic properties and its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-amino-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSIYEODSMZIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864094 | |
Record name | (±)-Phenylethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS], Solid | |
Record name | Phenylethanolamine | |
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Record name | 2-Hydroxyphenethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |
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Solubility |
45.8 mg/mL | |
Record name | 2-Hydroxyphenethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |
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Vapor Pressure |
0.00132 [mmHg] | |
Record name | Phenylethanolamine | |
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CAS No. |
7568-93-6 | |
Record name | (±)-Phenylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7568-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylethanolamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568936 | |
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Record name | 2-Amino-1-phenylethanol | |
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Record name | 2-Amino-1-phenylethanol | |
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Record name | Benzenemethanol, .alpha.-(aminomethyl)- | |
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Record name | (±)-Phenylethanolamine | |
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Record name | α-(aminomethyl)benzyl alcohol | |
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Record name | PHENYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P4Y56479O | |
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Record name | 2-Hydroxyphenethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
56.5 °C | |
Record name | 2-Hydroxyphenethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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